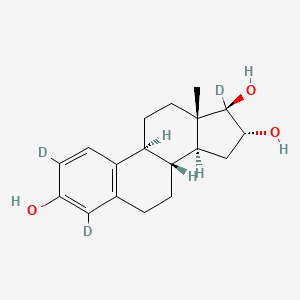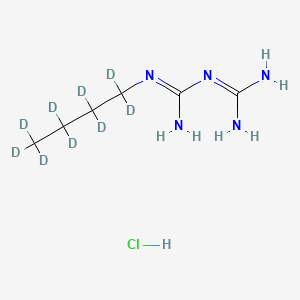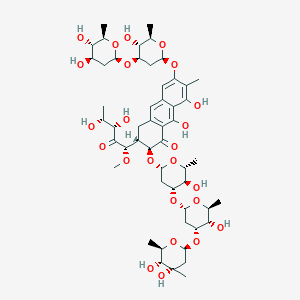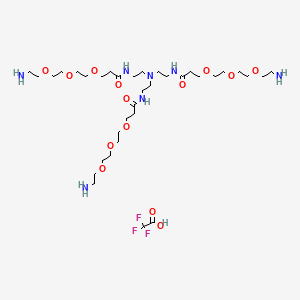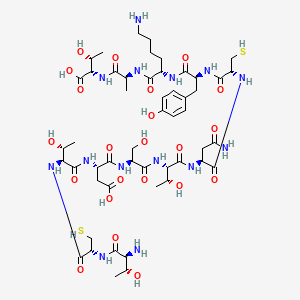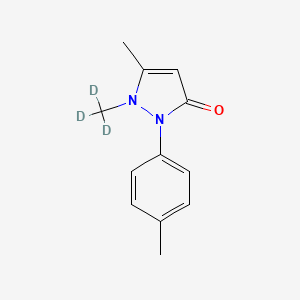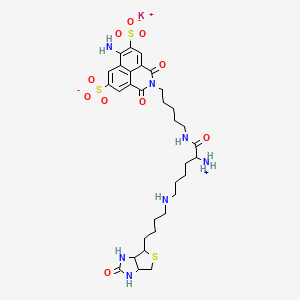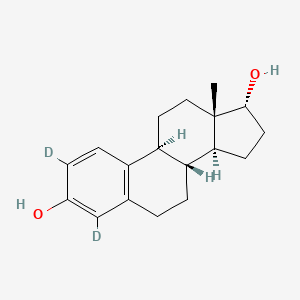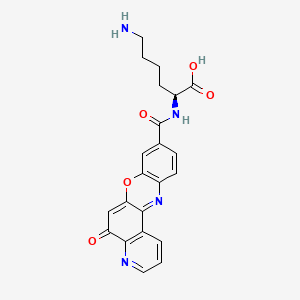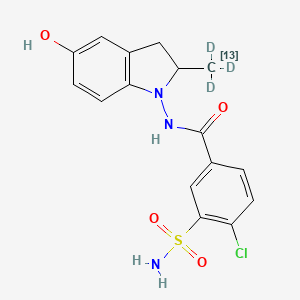
5-Hydroxy Indapamide-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy Indapamide-13C,d3: is a labeled derivative of 5-Hydroxy Indapamide, where the hydrogen and carbon atoms are replaced with deuterium and carbon-13 isotopes, respectively . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Indapamide-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the 5-Hydroxy Indapamide molecule . The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including isotope exchange reactions and purification processes .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves the use of specialized equipment and techniques to handle isotopically labeled compounds .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Hydroxy Indapamide-13C,d3 can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: 5-Hydroxy Indapamide-13C,d3 is used as a tracer in various chemical studies to understand reaction mechanisms and pathways .
Biology: In biological research, it is used to study metabolic pathways and the pharmacokinetics of drugs .
Medicine: The compound is used in drug development to track the distribution and metabolism of pharmaceuticals in the body .
Industry: In the industrial sector, it is used in the development of new materials and processes that require precise quantitation and analysis .
Mecanismo De Acción
The mechanism of action of 5-Hydroxy Indapamide-13C,d3 involves its use as a tracer to study the pharmacokinetics and metabolic pathways of drugs. The incorporation of deuterium and carbon-13 isotopes allows for precise tracking and quantitation of the compound in various biological and chemical systems . The molecular targets and pathways involved depend on the specific application and the compound being studied .
Comparación Con Compuestos Similares
5-Hydroxy Indapamide: The non-labeled version of the compound.
Indapamide: A thiazide-like diuretic used to treat hypertension and edema
Uniqueness: 5-Hydroxy Indapamide-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and quantitation in scientific research . This makes it a valuable tool in drug development and other research applications where accurate measurement is critical .
Propiedades
Fórmula molecular |
C16H16ClN3O4S |
|---|---|
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
4-chloro-N-[5-hydroxy-2-(trideuterio(113C)methyl)-2,3-dihydroindol-1-yl]-3-sulfamoylbenzamide |
InChI |
InChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24)/i1+1D3 |
Clave InChI |
ARPVNNMMMDXBBF-KQORAOOSSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])C1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O |
SMILES canónico |
CC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




